molecular formula C15H13NO4S B14559749 Methyl 4-[(phenylcarbamoyl)sulfanyl]phenyl carbonate CAS No. 62262-55-9

Methyl 4-[(phenylcarbamoyl)sulfanyl]phenyl carbonate

Cat. No.: B14559749
CAS No.: 62262-55-9
M. Wt: 303.3 g/mol
InChI Key: CHKIDIIUMAWSTD-UHFFFAOYSA-N
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Description

Methyl 4-[(phenylcarbamoyl)sulfanyl]phenyl carbonate is an organic compound with a complex structure that includes a phenylcarbamoyl group and a sulfanyl group attached to a phenyl carbonate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(phenylcarbamoyl)sulfanyl]phenyl carbonate typically involves the reaction of 4-[(phenylcarbamoyl)sulfanyl]phenol with methyl chloroformate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(phenylcarbamoyl)sulfanyl]phenyl carbonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylcarbamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbonate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the carbonate group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Carbamates or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(phenylcarbamoyl)sulfanyl]phenyl carbonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-[(phenylcarbamoyl)sulfanyl]phenyl carbonate involves its interaction with molecular targets such as enzymes or receptors. The phenylcarbamoyl group can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The sulfanyl group can also participate in redox reactions, affecting the overall activity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • **Methyl 4-

Properties

CAS No.

62262-55-9

Molecular Formula

C15H13NO4S

Molecular Weight

303.3 g/mol

IUPAC Name

methyl [4-(phenylcarbamoylsulfanyl)phenyl] carbonate

InChI

InChI=1S/C15H13NO4S/c1-19-15(18)20-12-7-9-13(10-8-12)21-14(17)16-11-5-3-2-4-6-11/h2-10H,1H3,(H,16,17)

InChI Key

CHKIDIIUMAWSTD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OC1=CC=C(C=C1)SC(=O)NC2=CC=CC=C2

Origin of Product

United States

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